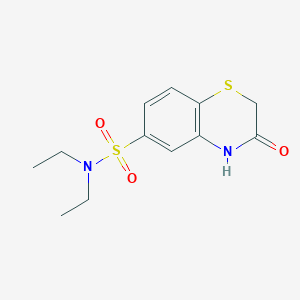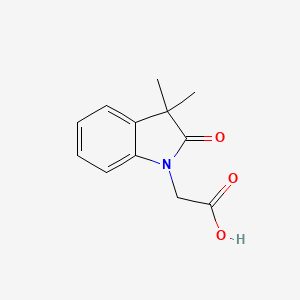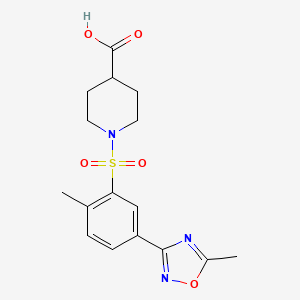![molecular formula C16H24N2O6S B7878321 1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878321.png)
1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid is an intriguing compound, possessing structural elements of both pyrrole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves a multi-step process. Starting with the preparation of the pyrrole derivative, followed by its sulfonation and subsequent coupling with piperidine-4-carboxylic acid. Typical reaction conditions include the use of strong acids for sulfonation and mild bases for the coupling reactions, ensuring the stability of functional groups throughout the process.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistency and efficiency. Raw materials are subjected to strict quality control to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Which might yield desulfonated products or other reduced forms.
Substitution: Particularly electrophilic and nucleophilic substitutions at the pyrrole or piperidine rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Lithium aluminium hydride or hydrogen gas with a suitable catalyst.
Substitution Reagents: Halogenating agents, acids, and bases under controlled temperature and pressure conditions.
Major Products: Major products from these reactions include oxidized derivatives, desulfonated compounds, and substituted products maintaining the core structural integrity.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, helping to construct more complex molecules for various applications.
Biology and Medicine: Investigated for its potential in drug discovery, particularly as a scaffold for developing inhibitors targeting specific enzymes or receptors.
Industry: Applied in the creation of specialized polymers or as a catalyst in certain chemical reactions due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The sulfonyl group can engage in various interactions, including hydrogen bonding and ionic interactions, influencing molecular targets' activity. The ethoxycarbonyl and carboxylic acid groups add to its reactivity and ability to interact with biological macromolecules, impacting specific pathways and mechanisms within cellular environments.
Comparison with Similar Compounds
4-(sulfonyl)-1,2,5-trimethyl-1H-pyrrole derivatives
Piperidine-4-carboxylic acid analogs
Uniqueness: Its dual ring structure and diverse functional groups afford it a distinctive profile in both reactivity and application potential, differentiating it from other compounds in its class.
Remember, chemistry is fascinating and detailed, but there’s no substitute for actually getting into the lab or reading some primary research articles to truly get into the nitty-gritty!
Properties
IUPAC Name |
1-(4-ethoxycarbonyl-1,2,5-trimethylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-24-16(21)13-10(2)17(4)11(3)14(13)25(22,23)18-8-6-12(7-9-18)15(19)20/h12H,5-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAAPMAJAGAYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1S(=O)(=O)N2CCC(CC2)C(=O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine](/img/structure/B7878254.png)
![1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878262.png)
![3-({[1-(cyclopropylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)propanoic acid](/img/structure/B7878268.png)
![4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7878282.png)
![5-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B7878286.png)
![2-{[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B7878295.png)
![4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B7878302.png)

![3-{[(1-Propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}propanoic acid](/img/structure/B7878319.png)

![N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7878331.png)
![1-{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7878345.png)
![({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878353.png)
